

Chitin synthase inhibitor 10 chemical properties

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Compound of Interest

Compound Name: Chitin synthase inhibitor 10

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Chitin Synthase Inhibitor 10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and biological activity of **Chitin Synthase Inhibitor 10**, a novel antifungal compound. The information is compiled from peer-reviewed scientific literature to support research and development in the field of antifungal drug discovery.

Core Chemical Properties

Chitin Synthase Inhibitor 10, identified as compound 9o in the scientific literature, is a spiro[benzoxazine-piperidin]-one derivative.^[1] Its key chemical and physical properties are summarized below.

| Property | Value | Reference |
|-------------------|---|-----------|
| Compound ID | 9o | [1] |
| Systematic Name | (Z)-3-(4-bromobenzylidene)-1'-((E)-3-(4-bromophenyl)acryloyl)-[spiro[benzo[b][1,2]oxazine-2,4'-piperidine]]-3(4H)-one | N/A |
| CAS Number | 2725075-01-2 | [3][4] |
| Molecular Formula | C24H23Br2N3O6 | [4] |
| Molecular Weight | 609.26 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | [5] |

Mechanism of Action and Biological Activity

Chitin Synthase Inhibitor 10 exerts its antifungal effect by targeting chitin synthase (CHS), a crucial enzyme in the fungal cell wall biosynthesis pathway.[1] Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protection. Its absence in mammals makes chitin synthase an attractive target for selective antifungal therapies.[5]

Inhibition of Chitin Synthase

Compound 9o has demonstrated potent inhibitory activity against chitin synthase with a half-maximal inhibitory concentration (IC50) of 0.11 mM.[1][3][4] Studies on related spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives suggest that these compounds act as non-competitive inhibitors of chitin synthase.[6][7] This indicates that the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

Antifungal Activity

The inhibition of chitin synthesis leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and lysis. **Chitin Synthase Inhibitor 10** has shown significant antifungal activity against a range of pathogenic fungi, including drug-resistant strains.^[1]

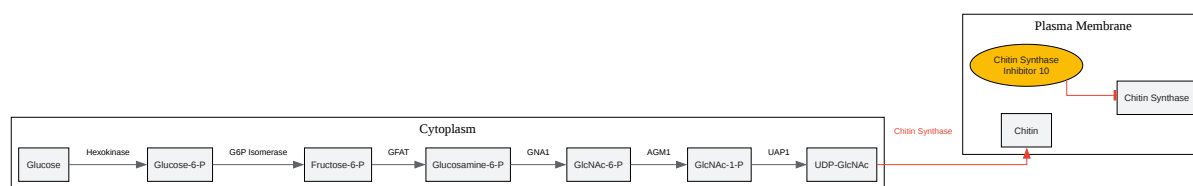
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|-------------------------|--|-----------|
| Candida albicans | 64 µg/mL | [4] |
| Aspergillus flavus | 256 µg/mL | [4] |
| Aspergillus fumigatus | 128 µg/mL | [4] |
| Cryptococcus neoformans | 64 µg/mL | [4] |

Furthermore, studies on similar spiro[benzoxazine-piperidin]-one derivatives have shown synergistic or additive effects when combined with other antifungal agents like fluconazole.^[1]

Signaling Pathways and Experimental Workflows

Fungal Chitin Biosynthesis Pathway

The synthesis of chitin in fungi is a multi-step process that begins with glucose and culminates in the polymerization of N-acetylglucosamine (GlcNAc) monomers at the cell membrane. **Chitin Synthase Inhibitor 10** targets the final step of this pathway.

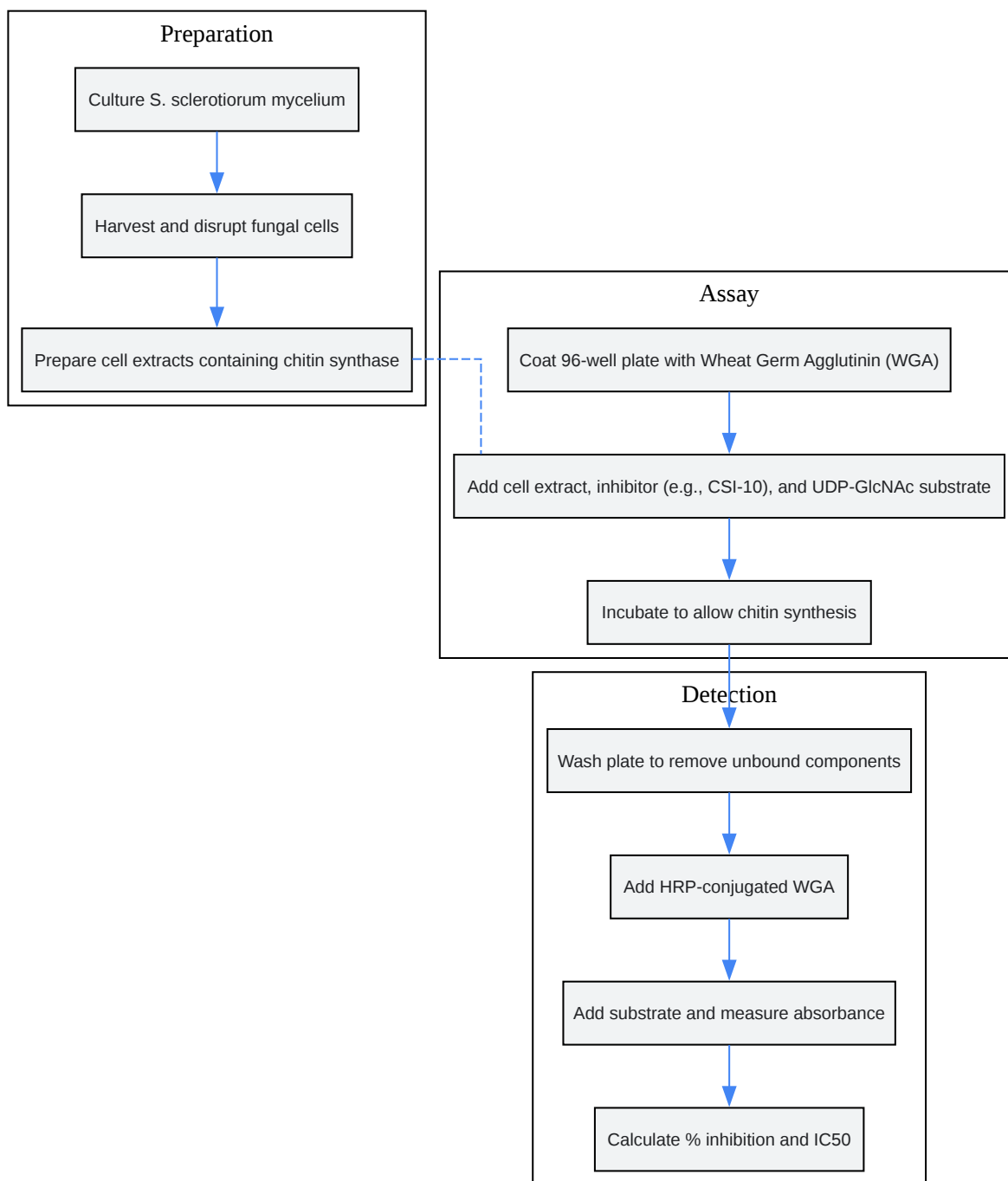


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Figure 1. Fungal Chitin Biosynthesis Pathway and the target of **Chitin Synthase Inhibitor 10**.

Experimental Workflow: Chitin Synthase Inhibition Assay

The following workflow outlines the key steps in determining the in vitro inhibitory activity of a compound against chitin synthase. This method is based on a non-radioactive, high-throughput screening assay.[5][8]

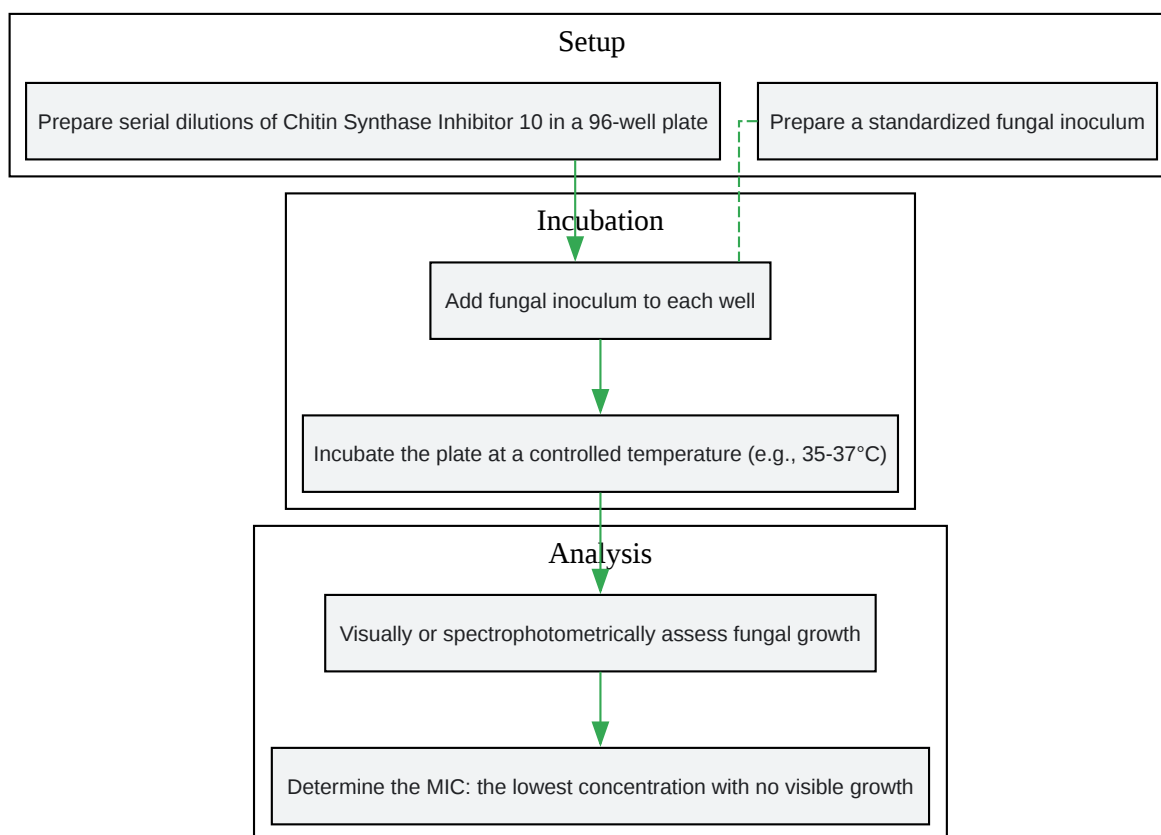


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Figure 2. Workflow for the in vitro Chitin Synthase Inhibition Assay.

Experimental Workflow: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.[9][10]



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Figure 3. Workflow for Antifungal Susceptibility Testing using the Broth Microdilution Method.

Detailed Experimental Protocols

Chitin Synthase Inhibition Assay Protocol

This protocol is adapted from methodologies described for screening chitin synthase inhibitors.
[\[5\]](#)[\[8\]](#)

- Preparation of Fungal Cell Extract:
 - Culture *Sclerotinia sclerotiorum* mycelium in a suitable liquid medium (e.g., Potato Dextrose Broth) at 23°C for 36 hours.[\[5\]](#)[\[8\]](#)
 - Harvest the fungal cells by centrifugation (e.g., 3000 x g for 10 minutes).[\[5\]](#)[\[8\]](#)
 - Wash the cells twice with ultrapure water.[\[8\]](#)
 - Disrupt the cells in liquid nitrogen.[\[5\]](#)[\[8\]](#)
 - Digest the cell extract with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes, then terminate the reaction with a soybean trypsin inhibitor (e.g., 120 µg/mL).[\[8\]](#)
- Assay Procedure:
 - Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).[\[5\]](#)
 - Prepare serial dilutions of **Chitin Synthase Inhibitor 10** in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). A stock solution can be made in DMSO.[\[5\]](#)
 - To each well, add the trypsin-pretreated cell extract, a premixed solution containing UDP-GlcNAc (the substrate), and the test compound or DMSO (as a control).[\[5\]](#)
 - Incubate the plate on a shaker at 30°C for 3 hours to allow for chitin synthesis.[\[5\]](#)
- Detection and Analysis:
 - Wash the plate multiple times with ultrapure water to remove unbound components.[\[5\]](#)
 - Add a solution of WGA conjugated to horseradish peroxidase (WGA-HRP) to each well and incubate.
 - Wash the plate again to remove unbound WGA-HRP.

- Add a suitable peroxidase substrate and measure the absorbance using a microplate reader.
- The percentage of inhibition is calculated relative to the control, and the IC₅₀ value is determined from a dose-response curve.

Antifungal Susceptibility Testing Protocol (Broth Microdilution)

This protocol is based on the standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[\[9\]](#)[\[10\]](#)

- Preparation of Antifungal Agent Dilutions:
 - Dissolve **Chitin Synthase Inhibitor 10** in DMSO to create a stock solution.
 - Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentrations.
- Preparation of Fungal Inoculum:
 - Culture the fungal strain on an appropriate agar medium.
 - Prepare a suspension of the fungal cells in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
 - Dilute the adjusted suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 0.5×10^3 to 2.5×10^3 cells/mL for yeasts).[\[10\]](#)
- Inoculation and Incubation:
 - Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal agent dilutions.
 - Include a drug-free well for a growth control and an uninoculated well for a sterility control.
 - Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[\[11\]](#)

- Determination of MIC:
 - After incubation, visually inspect the wells for fungal growth (turbidity).
 - The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., $\geq 50\%$ reduction in turbidity) compared to the growth control.

Conclusion

Chitin Synthase Inhibitor 10 is a promising antifungal agent with a well-defined mechanism of action targeting a fungal-specific pathway. Its potent in vitro activity, including against drug-resistant strains, warrants further investigation for its potential as a therapeutic agent. The experimental protocols and workflows provided in this guide offer a framework for researchers to further evaluate this and similar compounds in the pursuit of novel antifungal therapies.

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References

- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Chitin synthase inhibitor 10, CAS [[2725075-01-2]] Preis auf Anfrage | BIOZOL [biozol.de]
- 4. Chitin synthase inhibitor 10 | CHS抑制剂 | MCE [medchemexpress.cn]
- 5. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 6. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivatives as novel antifungal agents targeting chitin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pseccommunity.org [pseccommunity.org]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
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